molecular formula C12H18N2O4S B14843613 6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide

6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14843613
M. Wt: 286.35 g/mol
InChI Key: WJKKJDWHTBTPQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide typically involves multiple steps, starting from commercially available precursorsThe sulfonamide group is then introduced via sulfonylation using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butoxy-3-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

3-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-sulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-10-7-6-9(17-8-4-5-8)11(14-10)19(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16)

InChI Key

WJKKJDWHTBTPQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=C(C=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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